5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound with the molecular formula C13H12N4O4 and a molecular weight of 288.26 g/mol . This compound is characterized by the presence of a cyclobutyl group, a nitrophenyl group, and a triazole ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves multiple steps, including the formation of the triazole ring and the introduction of the cyclobutyl and nitrophenyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Nitration reactions: Introduction of the nitrophenyl group via nitration of an aromatic precursor.
Cyclobutylation reactions: Addition of the cyclobutyl group through cyclobutylation reactions.
Industrial production methods may involve optimization of these synthetic routes to achieve high yields and purity of the final product .
Chemical Reactions Analysis
5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.
Substitution: The triazole ring can participate in substitution reactions with various electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and electrophiles/nucleophiles (e.g., alkyl halides, amines). Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The triazole ring can also play a role in binding to molecular targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
5-Cyclobutyl-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Lacks the cyclobutyl group, which may affect its chemical and biological properties.
5-Cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid:
1-(2-Nitrophenyl)-1H-1,2,4-triazole: Lacks the carboxylic acid group, which may alter its solubility and interaction with biological targets.
Properties
Molecular Formula |
C13H12N4O4 |
---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
5-cyclobutyl-1-(2-nitrophenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H12N4O4/c18-13(19)11-14-12(8-4-3-5-8)16(15-11)9-6-1-2-7-10(9)17(20)21/h1-2,6-8H,3-5H2,(H,18,19) |
InChI Key |
OWMXIIPFCHOHJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=NN2C3=CC=CC=C3[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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